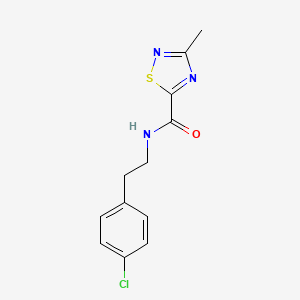
5-Bromo-3,6-dichloropyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,6-dichloropyrazin-2-amine is a useful research compound. Its molecular formula is C4H2BrCl2N3 and its molecular weight is 242.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Amination
5-Bromo-3,6-dichloropyrazin-2-amine is used in catalytic amination processes. For example, the amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, is catalyzed by a palladium-Xantphos complex, resulting in high yields and excellent chemoselectivity, as demonstrated in a study by Ji, Li, and Bunnelle (2003) (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Regioselective Nucleophilic Aromatic Substitution
The compound is also important in regioselective nucleophilic aromatic substitution (S(N)Ar) reactions. A study by Scales et al. (2013) found that amines preferentially attack unsymmetrical 3,5-dichloropyrazines at specific positions based on the substituents' electron-withdrawing or donating properties (S. Scales et al., 2013).
Synthesis and Crystal Structure Analysis
Research by Doulah et al. (2014) involved the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine, leading to the synthesis of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, a compound closely related to this compound. This work highlighted the utility of X-ray crystallography in analyzing the crystal structure of such compounds (A. Doulah et al., 2014).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
Rahimizadeh, Nikpour, and Bakavoli (2007) reported a new route to synthesize pyrimido[4,5-e][1,3,4] thiadiazine derivatives using this compound, showcasing its versatility in heterocyclic chemistry (M. Rahimizadeh, M. Nikpour, & M. Bakavoli, 2007).
Coordination Polymers Formation
In the field of inorganic chemistry, this compound plays a role in forming coordination polymers. Mailman et al. (2020) demonstrated the formation of coordination polymers with copper (I) bromide, involving a combination of halogen and hydrogen bonding (A. Mailman et al., 2020).
Chemo- and Regioselective Reactions
The compound is also significant in chemo- and regioselective reactions. For instance, Moraes et al. (2019) described the reaction of 5-bromo enones with pyrazoles, yielding unexpected N,O-aminal derivatives, demonstrating its utility in organic synthesis (Paulo A. Moraes et al., 2019).
Electrochemical Studies
In electrochemical research, comparative studies of the redox process of Quinoxaline and Brimonidine, involving this compound, have been carried out to understand their kinetic and thermodynamic parameters, as explored by Rupar et al. (2018) (J. Rupar et al., 2018).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statement P280 suggests wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
5-bromo-3,6-dichloropyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDHWGZTPXFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)
![N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide](/img/structure/B2506089.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)
![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)


![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)


![7-bromo-2-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2506105.png)
